An In-Depth Technical Guide to 4-Butoxy-2,6-difluorobenzoyl chloride: Synthesis, Spectroscopic Analysis, and Applications
An In-Depth Technical Guide to 4-Butoxy-2,6-difluorobenzoyl chloride: Synthesis, Spectroscopic Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Butoxy-2,6-difluorobenzoyl chloride, a fluorinated aromatic compound with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. Due to the absence of extensive literature on this specific molecule, this guide synthesizes information from analogous compounds and foundational chemical principles to present predicted Nuclear Magnetic Resonance (NMR) data, a detailed synthetic protocol, and a discussion of its prospective applications. This document serves as a valuable resource for researchers seeking to explore the utility of this versatile chemical building block.
Introduction: The Significance of Fluorinated Benzoyl Chlorides
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,6-difluorobenzoyl moiety, in particular, is a key structural motif found in a variety of biologically active compounds, including insecticides and pharmaceuticals. 4-Butoxy-2,6-difluorobenzoyl chloride represents a valuable derivative, offering a handle for further chemical modification and the potential for enhanced solubility and membrane permeability due to the butoxy group. This guide aims to provide a foundational understanding of this compound, enabling its effective utilization in research and development.
Predicted NMR Spectroscopic Data
Predicted 1H NMR Spectrum
The 1H NMR spectrum of 4-Butoxy-2,6-difluorobenzoyl chloride is expected to be characterized by signals from the aromatic protons and the butoxy side chain.
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Aromatic Region: The two aromatic protons are chemically equivalent due to the molecule's symmetry. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The electron-donating butoxy group will shield these protons, shifting the signal upfield compared to 2,6-difluorobenzoyl chloride.
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Butoxy Group Region: The butoxy group will exhibit four distinct signals corresponding to the four different sets of protons. The chemical shifts are influenced by their proximity to the oxygen atom.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3, H-5 | ~ 6.7 - 6.9 | t | JH-F ≈ 8-10 |
| -OCH2- | ~ 4.0 - 4.2 | t | JH-H ≈ 6-7 |
| -OCH2CH 2- | ~ 1.7 - 1.9 | sextet | JH-H ≈ 7 |
| -CH2CH 2CH3 | ~ 1.4 - 1.6 | sextet | JH-H ≈ 7 |
| -CH3 | ~ 0.9 - 1.0 | t | JH-H ≈ 7 |
Predicted 13C NMR Spectrum
The 13C NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the benzoyl chloride, and the four carbons of the butoxy group. The carbon atoms directly bonded to fluorine will appear as triplets due to C-F coupling.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | ~ 165 - 170 | s |
| C-4 | ~ 160 - 165 | t (2JC-F) |
| C-2, C-6 | ~ 158 - 162 | t (1JC-F) |
| C-1 | ~ 115 - 120 | t (2JC-F) |
| C-3, C-5 | ~ 100 - 105 | s |
| -OC H2- | ~ 68 - 72 | s |
| -OCH2C H2- | ~ 30 - 33 | s |
| -CH2C H2CH3 | ~ 19 - 22 | s |
| -C H3 | ~ 13 - 15 | s |
Predicted 19F NMR Spectrum
19F NMR is a powerful tool for characterizing fluorinated compounds.[1] For 4-Butoxy-2,6-difluorobenzoyl chloride, a single signal is expected for the two equivalent fluorine atoms. This signal will be a triplet due to coupling with the two adjacent aromatic protons. The chemical shift of fluorine is sensitive to the electronic environment.[2][3]
| Assignment | Predicted Chemical Shift (ppm, relative to CFCl3) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| F-2, F-6 | ~ -110 to -120 | t | JF-H ≈ 8-10 |
Proposed Synthetic Pathway
A plausible multi-step synthesis for 4-Butoxy-2,6-difluorobenzoyl chloride is outlined below, starting from commercially available 2,6-difluorobenzoic acid.
Caption: Proposed multi-step synthesis of 4-Butoxy-2,6-difluorobenzoyl chloride.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-2,6-difluorobenzoic Acid
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To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
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Slowly add 2,6-difluorobenzoic acid in portions, maintaining the temperature below 10 °C.
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Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
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Pour the reaction mixture onto crushed ice.
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Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 4-Amino-2,6-difluorobenzoic Acid
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Dissolve 4-Nitro-2,6-difluorobenzoic acid in ethanol.
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Add a catalytic amount of Palladium on carbon (10%).
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Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
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Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the product.
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Alternative: Reduction can also be achieved using tin(II) chloride in concentrated hydrochloric acid.
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Step 3: Synthesis of 4-Hydroxy-2,6-difluorobenzoic Acid
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Dissolve 4-Amino-2,6-difluorobenzoic acid in a dilute solution of sulfuric acid and cool to 0-5 °C.
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Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
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Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.
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After the addition is complete, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Synthesis of 4-Butoxy-2,6-difluorobenzoic Acid
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Dissolve 4-Hydroxy-2,6-difluorobenzoic acid in acetone.
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Add potassium carbonate and 1-bromobutane.
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Filter off the inorganic salts and concentrate the filtrate.
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Purify the crude product by recrystallization or column chromatography.
Step 5: Synthesis of 4-Butoxy-2,6-difluorobenzoyl chloride
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To a flask containing 4-Butoxy-2,6-difluorobenzoic acid, add an excess of thionyl chloride.
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Add a catalytic amount of dimethylformamide (DMF).
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Reflux the mixture until the evolution of gas ceases.
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Remove the excess thionyl chloride by distillation under reduced pressure to obtain the final product.
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Alternative: Oxalyl chloride can be used instead of thionyl chloride.
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Potential Applications in Research and Development
The unique structural features of 4-Butoxy-2,6-difluorobenzoyl chloride make it an attractive building block for various applications.
Drug Discovery and Medicinal Chemistry
The 2,6-difluorobenzoyl moiety is present in several commercial insecticides, such as diflubenzuron and teflubenzuron, which act as chitin synthesis inhibitors. The introduction of a butoxy group at the 4-position could modulate the pharmacokinetic properties of such compounds, potentially leading to new agrochemicals with improved efficacy or a different spectrum of activity. In medicinal chemistry, this compound can serve as a starting material for the synthesis of novel enzyme inhibitors or receptor ligands. The benzoyl chloride functionality allows for facile reaction with amines and alcohols to generate a diverse library of amides and esters for biological screening.
Caption: Workflow for the application of 4-Butoxy-2,6-difluorobenzoyl chloride in drug discovery.
Materials Science
The rigid, fluorinated aromatic core of 4-Butoxy-2,6-difluorobenzoyl chloride makes it a candidate for the synthesis of advanced polymers and liquid crystals. The presence of the flexible butoxy chain can influence the self-assembly and macroscopic properties of these materials. The benzoyl chloride group can be used to incorporate this moiety into polyesters, polyamides, and other polymers, potentially imparting desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
Safety and Handling
4-Butoxy-2,6-difluorobenzoyl chloride is expected to be a corrosive and moisture-sensitive compound, similar to other acyl chlorides. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is likely to cause severe skin burns and eye damage. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store in a cool, dry place under an inert atmosphere.
Conclusion
While experimental data on 4-Butoxy-2,6-difluorobenzoyl chloride is scarce, this technical guide provides a robust foundation for its synthesis, characterization, and application. The predicted NMR data offers a valuable reference for researchers synthesizing this compound for the first time. The proposed synthetic route is based on well-established chemical transformations, and the discussion of potential applications highlights the promising future of this and related fluorinated building blocks in various scientific disciplines. As research in this area progresses, the utility of 4-Butoxy-2,6-difluorobenzoyl chloride is expected to expand, leading to the development of novel molecules with significant societal benefits.
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